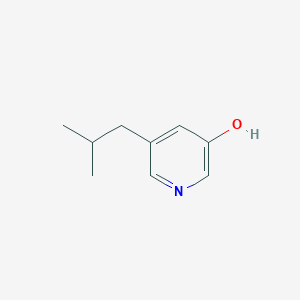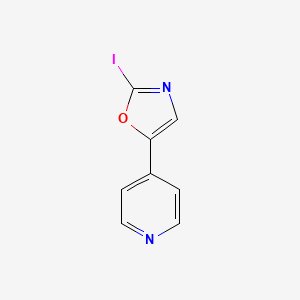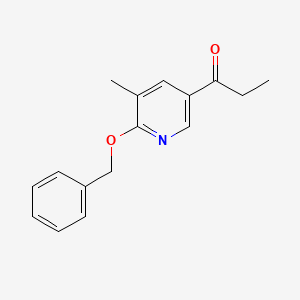
tert-Butyl (6-cyano-5-(trifluoromethyl)pyridin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (6-cyano-5-(trifluoromethyl)pyridin-3-yl)carbamate is a chemical compound with the molecular formula C12H12F3N3O2 It is known for its unique structural features, which include a trifluoromethyl group and a cyano group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-cyano-5-(trifluoromethyl)pyridin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of a cyano-substituted pyridine under controlled conditions. The reaction mixture is then cooled and stirred to allow the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-cyano-5-(trifluoromethyl)pyridin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyridine compounds .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (6-cyano-5-(trifluoromethyl)pyridin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable in the development of new chemical entities and materials .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe or ligand in biochemical assays to investigate enzyme activities or receptor binding .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development and medicinal chemistry research .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl (6-cyano-5-(trifluoromethyl)pyridin-3-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl and cyano groups play a crucial role in its binding affinity and selectivity. The compound may act by inhibiting or activating enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-(trifluoromethyl)pyridin-3-yl)carbamate
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
Uniqueness
tert-Butyl (6-cyano-5-(trifluoromethyl)pyridin-3-yl)carbamate is unique due to the presence of both a cyano group and a trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H12F3N3O2 |
|---|---|
Molecular Weight |
287.24 g/mol |
IUPAC Name |
tert-butyl N-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C12H12F3N3O2/c1-11(2,3)20-10(19)18-7-4-8(12(13,14)15)9(5-16)17-6-7/h4,6H,1-3H3,(H,18,19) |
InChI Key |
DTZSTIJIRVAOAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(N=C1)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15232153.png)


![benzyl N-[1-(azetidin-3-yl)azetidin-3-yl]carbamate;dihydrochloride](/img/structure/B15232191.png)
![(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B15232207.png)

![2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid](/img/structure/B15232217.png)
